N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide
Description
N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to two thiophene moieties via a methylene bridge and a carboxamide group.
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c17-12(10-3-1-5-18-10)13-7-9-8-16(15-14-9)11-4-2-6-19-11/h1-6,8H,7H2,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHQRRJDEDZQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with a suitable amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the triazole ring produces dihydrotriazoles.
Scientific Research Applications
Biological Activities
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide exhibits a broad spectrum of biological activities:
Anticancer Activity
Research indicates that compounds containing triazole rings have shown promising in vitro antiproliferative activities against various cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
In a study utilizing the MTT assay, triazole derivatives demonstrated significant cytotoxic effects with GI50 values in the micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, showing varying degrees of effectiveness. Modifications to the thiophene ring structure have been observed to influence antibacterial potency .
Anti-inflammatory Effects
Triazole derivatives have been noted for their anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. Their ability to modulate immune responses is an area of ongoing research .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science:
Corrosion Inhibition
Studies have shown that heterocyclic compounds like triazoles can effectively serve as corrosion inhibitors for metals in various environments. Their ability to form protective layers on metal surfaces is being explored for industrial applications .
Organic Electronics
The electronic properties of thiophene-based compounds make them suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research is ongoing into optimizing their performance in these applications .
Case Study 1: Anticancer Activity Evaluation
A series of synthesized triazole derivatives were tested against multiple cancer cell lines. The results indicated that modifications to the thiophene structure significantly enhanced anticancer activity compared to non-modified analogs.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| A | MCF-7 | 5.0 |
| B | PC-3 | 3.5 |
| C | HCT-116 | 4.0 |
This data suggests that specific structural modifications can lead to improved therapeutic efficacy .
Case Study 2: Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against E. coli and Pseudomonas aeruginosa. Results showed that certain substitutions on the thiophene ring led to enhanced activity against E. coli, while others were more effective against Pseudomonas aeruginosa.
| Compound | E. coli Inhibition Zone (mm) | P. aeruginosa Inhibition Zone (mm) |
|---|---|---|
| D | 15 | 10 |
| E | 20 | 5 |
This highlights the importance of structural optimization in developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and triazole rings can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Carboxamide Moieties
a. N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structure : Replaces the triazole-thiophene unit with a nitro-substituted phenyl group.
- Conformation : Dihedral angles between the thiophene and benzene rings are 13.53° and 8.50°, influencing molecular packing.
- Interactions : Exhibits weak C–H⋯O/S interactions and lacks classical hydrogen bonds, contrasting with the triazole-containing target compound, which may form stronger hydrogen bonds via the triazole N–H group.
- Bioactivity: Reported genotoxicity in similar thiophene carboxamides .
b. 3-Methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide ()
- Structure : Features a methylphenyl substituent instead of the triazole-thiophene system.
- Properties : Lower molecular complexity may enhance bioavailability compared to the target compound.
a. 2-(1H-Indol-1-yl)-N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide ()
- Structure : Replaces the thiophene-2-carboxamide with an indole-acetamide group.
- Molecular Weight : 337.4 g/mol (vs. ~349.4 g/mol estimated for the target compound).
b. N-((1-(4-Acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide ()
- Structure : Substitutes thiophene with an acetamidophenyl group and acrylamide.
- Synthesis : Uses click chemistry, similar to the target compound’s likely synthetic route.
Nitrothiophene Carboxamides ()**
- Examples :
- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Purity: Ranges from 42% to 99%, highlighting synthetic challenges compared to non-nitro analogues. Bioactivity: Demonstrated narrow-spectrum antibacterial activity via underexplored mechanisms .
Comparative Analysis Table
Key Research Findings and Implications
- Synthetic Challenges : Nitrothiophene derivatives () show variable purity (42–99%), suggesting substituents like nitro groups complicate synthesis. The target compound’s triazole-thiophene system may require optimized coupling strategies (e.g., HATU-mediated amidation) .
- Structural Flexibility : Dihedral angles in N-(2-nitrophenyl)thiophene-2-carboxamide () influence crystal packing, a factor critical for drug formulation. The triazole group in the target compound may introduce conformational rigidity .
- The target compound’s dual thiophene system could synergize these effects.
Biological Activity
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following molecular formula: . Its structure includes a thiophene ring and a triazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
- Methylation : The thiophene ring is then substituted with a methyl group to form the final product.
- Carboxamide Formation : The carboxylic acid derivative is converted into a carboxamide through reaction with an amine.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of triazole compounds:
- A study on related triazole derivatives reported inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways .
Anticancer Properties
Triazoles have also been investigated for their anticancer activities:
- Some derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
While specific case studies on this compound are scarce, analogous compounds have been evaluated:
- Study on 1,2,4-Triazole Derivatives : These compounds displayed significant anti-inflammatory activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) when tested in animal models .
- Anticancer Activity Assessment : Triazole-containing compounds were assessed for their ability to induce apoptosis in various cancer cell lines, showing promising results that warrant further investigation .
Structure–Activity Relationship (SAR)
Understanding the SAR of triazole derivatives is crucial for optimizing their biological activity:
| Structural Feature | Biological Activity |
|---|---|
| Presence of thiophene | Enhances antimicrobial properties |
| Triazole ring | Contributes to anticancer activity |
| Carboxamide functional group | Increases anti-inflammatory effects |
Q & A
Q. What are the common synthetic routes for N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide?
The synthesis typically involves azide-alkyne cycloaddition (Huisgen reaction) to form the triazole core, followed by coupling reactions to introduce the thiophene-carboxamide moiety. For example:
- Step 1 : Copper-catalyzed Huisgen cycloaddition between a thiophene-substituted azide and a propargyl derivative to form the 1,2,3-triazole ring .
- Step 2 : Amide bond formation via coupling of the triazole intermediate with thiophene-2-carboxylic acid using EDCI/HOBt in DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final product .
Key Data :
| Reaction Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Cycloaddition | 65–75 | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH | |
| Amide Coupling | 70–85 | EDCI, HOBt, DMF, RT, 12h |
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : Confirms substitution patterns (e.g., thiophene protons at δ 7.2–7.8 ppm, triazole protons at δ 7.9–8.1 ppm) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 345.0821) .
Q. How is the compound’s initial biological activity assessed?
- In vitro assays : Anticancer (MTT assay on HeLa cells), antimicrobial (MIC against S. aureus), and enzyme inhibition (e.g., COX-2) .
- Dosage : 10–100 µM in DMSO, with controls for solvent effects .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but require strict anhydrous conditions to avoid hydrolysis .
- Catalyst Tuning : Substituent-dependent Cu(I) catalysts (e.g., TBTA ligands) improve regioselectivity in triazole formation .
- Temperature Control : Low-temperature cycloaddition (0–5°C) reduces byproducts like disubstituted triazoles .
Case Study : Replacing DMF with acetonitrile in coupling reactions increased yield from 70% to 82% while reducing decomposition .
Q. How can conflicting bioactivity data across studies be resolved?
- Orthogonal Assays : Validate antimicrobial activity using both MIC (broth dilution) and disk diffusion to rule out false positives .
- Metabolic Stability Tests : Assess if rapid degradation in cell media (e.g., via CYP450 enzymes) causes inconsistent cytotoxicity results .
- Structural Confirmation : Re-characterize batches with conflicting data to rule out impurities (e.g., unreacted azide in the final product) .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents on the triazole (e.g., electron-withdrawing groups at C4) or thiophene (e.g., halogenation at C5) .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding to EGFR kinase, guiding functional group prioritization .
- Bioisosteric Replacement : Replace thiophene with furan to evaluate heterocycle impact on solubility and target affinity .
Example SAR Table :
| Substituent (R) | Anticancer IC₅₀ (µM) | LogP | Reference |
|---|---|---|---|
| H (parent) | 12.3 | 2.1 | |
| 5-Cl | 8.7 | 2.5 | |
| 5-OCH₃ | 15.9 | 1.8 |
Q. How are mechanistic studies conducted to elucidate the compound’s mode of action?
- Fluorescence Quenching : Monitor binding to human serum albumin (HSA) to assess pharmacokinetic behavior .
- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probes in cellular assays to determine if apoptosis is ROS-mediated .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., COX-2) to identify key interactions .
Key Considerations for Data Interpretation
- Contradictions in Biological Data : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Synthetic Reproducibility : Document solvent purity, catalyst age, and reaction atmosphere (e.g., N₂ vs. air) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
